(4-Iodobutyl)cyclohexane

Description

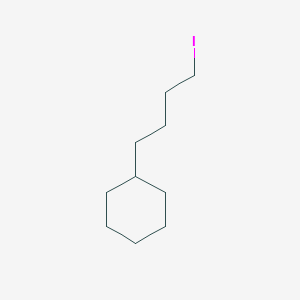

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodobutylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19I/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDMPAXFOPHFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Iodobutyl Cyclohexane and Analogous Structures

Strategies for Carbon-Iodine Bond Formation within Alkyl Chains

The creation of a carbon-iodine bond is a fundamental process in organic synthesis. Several protocols exist for the iodination of alkyl chains.

Direct iodination of alkanes presents a significant challenge in organic chemistry because the reaction with molecular iodine is often endothermic and reversible. acs.orgquora.com The hydrogen iodide (HI) produced during the reaction is a strong reducing agent and can reduce the alkyl iodide back to the alkane. quora.com To overcome this, direct iodination is typically carried out in the presence of an oxidizing agent. quora.com

A notable method for the direct iodination of hydrocarbons involves the in-situ generation of tert-butyl hypoiodite (B1233010) from iodine and sodium tert-butoxide. acs.orgacs.org This metal-free process allows for the conversion of even unreactive n-alkanes into their corresponding alkyl iodides. acs.org The reaction is believed to proceed through the thermal decomposition of tert-butyl hypoiodite, which generates a tert-butoxy (B1229062) radical. This radical then abstracts a hydrogen atom from the alkane, and the resulting alkyl radical reacts with an iodine source to form the iodoalkane. acs.org The optimal ratio of sodium tert-butoxide to iodine is 1:1, as an excess of the alkoxide can lead to elimination reactions, while excess iodine can act as a radical scavenger. acs.orgacs.org

Another approach utilizes oxidizing agents like iodic acid, nitric acid, or hydrogen peroxide to facilitate the iodination of aromatic compounds, which can be precursors to saturated systems. orgoreview.comnih.govgoogle.com For instance, benzene (B151609) and its derivatives can be iodinated using a mixture of anhydrous iodic acid, acetic anhydride, and concentrated sulfuric acid. nih.gov

| Reagent System | Substrate Type | Key Features |

| I₂ / t-BuONa | Alkanes | Metal-free, in-situ generation of tert-butyl hypoiodite. acs.orgacs.org |

| HIO₃ / AcOH / Ac₂O / H₂SO₄ | Aromatic Compounds | Effective for deactivated arenes. nih.gov |

| I₂ / H₂O₂ | Aromatic Compounds | Can be performed in ionic liquids. researchgate.net |

The Finkelstein reaction is most effective for primary halides and works exceptionally well for allyl, benzyl, and α-carbonyl halides. wikipedia.org Secondary halides are less reactive, and tertiary, vinyl, and aryl halides are generally unreactive under these conditions. wikipedia.orgunacademy.com For less reactive substrates, such as alkyl bromides, modifications to the reaction conditions can be made, including the use of polar aprotic solvents like dimethylformamide (DMF), ethylene (B1197577) glycol, or dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgtestbook.com

| Reactant | Reagent | Solvent | Product |

| Alkyl Chloride/Bromide | NaI | Acetone | Alkyl Iodide |

| Alkyl Bromide | NaI | DMF/DMSO | Alkyl Iodide |

Ethers can be cleaved to form alkyl iodides under various conditions. A convenient method involves treating the ether with phenyl dichlorophosphate (B8581778) and sodium iodide in a refluxing solvent like xylene or acetonitrile. tandfonline.comtandfonline.com This procedure allows for the direct conversion of ethers to the corresponding iodides under relatively mild conditions. tandfonline.com The reaction can also proceed at room temperature in acetonitrile, although it requires a longer reaction time. tandfonline.com

Another approach for converting alcohols to iodides, which can be seen as a related transformation, involves the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile. organic-chemistry.org This method is noted for its mildness and applicability to a wide range of alcohols. organic-chemistry.org

| Starting Material | Reagents | Conditions | Product |

| Ether | Phenyl dichlorophosphate, NaI | Refluxing xylene or acetonitrile | Alkyl Iodide tandfonline.comtandfonline.com |

| Alcohol | CeCl₃·7H₂O, NaI | Acetonitrile | Alkyl Iodide organic-chemistry.org |

Construction of the Cyclohexane (B81311) Moiety with Pendant Iodobutyl Chains

The formation of the cyclohexane ring is another critical step in the synthesis of (4-Iodobutyl)cyclohexane. This can be achieved either by modifying an existing aromatic ring or by building the ring through cyclization reactions.

A common strategy for synthesizing cyclohexane derivatives is the hydrogenation of the corresponding aromatic compounds. For instance, hydroquinone (B1673460) can be hydrogenated to produce 1,4-cyclohexanediol, which can then be further functionalized. google.com This process often utilizes a catalyst, such as rhodium, for the direct conversion of various functional groups, including alkenes and phenyl aldehydes, to their saturated iodoalkane counterparts. organic-chemistry.org While direct hydrogenation of an aromatic ring bearing an iodobutyl chain can be challenging due to potential side reactions, it remains a viable pathway if the iodine is introduced after the ring saturation.

The iodination of aromatic compounds that can serve as precursors is often achieved through electrophilic aromatic substitution. orgoreview.comacs.org Oxidizing agents are typically required to generate a more reactive iodine species, such as the iodonium (B1229267) ion (I⁺). orgoreview.com

Cyclization reactions provide a powerful tool for constructing cyclohexane rings with appended side chains. One such method is the 6-exo-dig radical cyclization. beilstein-journals.org In this approach, a suitably functionalized acyclic precursor containing an alkyne and a radical initiator can be induced to cyclize, forming a six-membered ring. For example, an iodo-substituted precursor can undergo radical cyclization using tri-n-butyltin hydride and AIBN to yield an exo-methylene cyclohexane. beilstein-journals.org

Other cyclization strategies include cationic cyclizations of alkynols or enyne derivatives, which can be promoted by acids like tetrafluoroboric acid in a solvent such as 1,1,1,3,3,3-hexafluoropropan-2-ol. organic-chemistry.org Additionally, intramolecular additions of radicals to double bonds can lead to the formation of substituted cyclic ketones, which can then be further modified to the desired cyclohexane structure. organic-chemistry.org For instance, the reductive Heck cyclization has been used to construct a methylene (B1212753) cyclohexane ring as part of a more complex tetracyclic system. nih.gov

Multi-Component Coupling and Functionalization Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules from simple precursors in a single operation, enhancing synthetic efficiency by minimizing purification steps and resource consumption. These strategies are particularly valuable for introducing functional groups and building carbon-carbon bonds.

The introduction of a carbonyl group into a molecule followed by functionalization is a cornerstone of organic synthesis. Transition-metal-catalyzed carbonylation reactions of alkyl halides, including iodides, have emerged as a powerful tool for creating valuable carbonyl-containing compounds. nih.gov While the carbonylation of aryl and vinyl halides is well-established, the corresponding reactions with alkyl halides present challenges, such as slow oxidative addition and competing β-hydride elimination, which can lead to isomerization. acs.org

Recent advancements have focused on overcoming these hurdles using various transition metals.

Nickel Catalysis: Nickel catalysts have demonstrated exceptional activity in certain bond activations. A notable development is the nickel-catalyzed carbonylative cleavage of ethers, using molybdenum hexacarbonyl (Mo(CO)₆) as a solid and safer source of carbon monoxide. nih.gov This method allows for the synthesis of a wide range of functionalized alkyl iodides from aryl iodides and both cyclic and acyclic ethers, with all atoms from the starting materials being incorporated into the final products. nih.gov

Palladium Catalysis: Palladium-catalyzed carbonylation of alkyl iodides can be significantly improved through the use of light irradiation. acs.org This approach is believed to proceed via a radical mechanism, where photoirradiation facilitates the generation of an alkyl-metal species, which then undergoes carbon monoxide insertion. acs.org This radical/palladium-combined system has broad applications in synthesizing esters, lactones, amides, and ketones. acs.org

Manganese and Iron Catalysis: First-row transition metals like manganese and iron offer more cost-effective and less toxic alternatives to noble metals. Dimanganese decacarbonyl (Mn₂(CO)₁₀) can be used to catalyze the carbonylative conversion of alkyl iodides and amides. thieme-connect.com The reaction is initiated by the thermal or light-induced homolysis of the Mn-Mn bond to generate a •Mn(CO)₅ radical, which then abstracts an iodine atom from the alkyl iodide to start the catalytic cycle. thieme-connect.com

Copper Catalysis: Copper-catalyzed carbonylative transformations of alkyl iodides represent another significant advancement. uic.edu These reactions can be used for hydroxymethylation (addition of a -CH₂OH group) and aminocarbonylation, providing access to one-carbon extended alcohols and amides, respectively. uic.edu

The table below summarizes various transition-metal-catalyzed carbonylative approaches for the synthesis of functionalized alkyl iodides.

| Catalyst System | Substrates | CO Source | Key Features |

| Nickel / Mo(CO)₆ | Aryl Iodides, Ethers | Mo(CO)₆ (solid) | Cleavage of C-O bonds in ethers; high atom economy. nih.gov |

| Palladium / Light | Alkyl Iodides, Alcohols/Amines | CO (gas) | Radical/Pd synergistic catalysis; wide substrate scope. acs.org |

| Manganese (Mn₂(CO)₁₀) | Alkyl Iodides, Amides | Mn₂(CO)₁₀ | Utilizes an earth-abundant metal; proceeds via radical mechanism. thieme-connect.com |

| Copper | Alkyl Iodides, Nitroarenes | CO (gas) | Enables reductive aminocarbonylation and hydroxymethylation. uic.edu |

Zirconium-mediated reactions provide a powerful platform for the construction of cyclic and bicyclic systems. The use of low-valent zirconium species, typically generated in situ from zirconocene (B1252598) dichloride (Cp₂ZrCl₂), can facilitate the intramolecular coupling of unsaturated systems to form carbocycles, including cyclohexane derivatives.

The general mechanism often involves the formation of a zirconocene-alkene or -alkyne complex. For instance, in the presence of an appropriately positioned unsaturated bond within the same molecule, an intramolecular carbometalation can occur, leading to the formation of a zirconacyclopentane or zirconacyclohexane intermediate. acs.org These metallacycles can then be quenched with various electrophiles, such as iodine, to yield functionalized cyclic products.

A key application of this methodology is the coupling of dienes or enynes. For example, treatment of a 1,6-diene with a zirconocene equivalent can lead to a zirconacyclopentane fused to a cyclohexane ring system. Subsequent reaction with iodine would cleave the carbon-zirconium bonds to introduce iodine atoms. While direct synthesis of this compound via this specific pathway is not explicitly detailed, the principles underpin the formation of functionalized cyclohexane rings from acyclic precursors. acs.orgpurdue.edu Zirconium-mediated reactions have been successfully applied to the synthesis of various cycloalkane derivatives, demonstrating the versatility of this approach in constructing complex ring systems. acs.org

Stereocontrolled Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of substituted cyclohexanes is crucial for applications in medicinal chemistry and materials science. Achieving stereocontrol in the synthesis of a molecule like this compound requires a strategy that can establish a defined stereochemistry on the cyclohexane ring.

A powerful method for creating chiral cyclohexanes is through radical cyclization reactions. beilstein-journals.org For instance, a 6-exo-dig radical cyclization can be employed to construct the cyclohexane ring with a high degree of stereocontrol. The synthesis can start from a chiral precursor, such as a carbohydrate derivative like D-ribose. beilstein-journals.org

A plausible synthetic sequence could involve the following key steps:

Elaboration of a Chiral Precursor: An acyclic precursor containing an alkyne and a radical precursor (e.g., an iodide or xanthate) is synthesized from a chiral starting material. The stereocenters in the starting material will direct the stereochemical outcome of the cyclization.

Radical Cyclization: The precursor is treated with a radical initiator (e.g., AIBN) and a radical mediator (e.g., tri-n-butyltin hydride) to initiate a 6-exo-dig cyclization, forming a chiral substituted exo-methylene cyclohexane. beilstein-journals.org The stereochemistry of the newly formed ring is influenced by the existing stereocenters.

Functional Group Manipulation: The exo-methylene group can be functionalized, for example, through hydroboration-oxidation, to introduce a hydroxymethyl group. This alcohol can then be extended to a four-carbon chain.

Iodination: Finally, a terminal hydroxyl group on the butyl side chain can be converted into an iodide. A standard method for this transformation is treatment with triphenylphosphine, imidazole, and iodine, which reliably converts primary alcohols to the corresponding alkyl iodides. beilstein-journals.org

This strategy allows for the synthesis of specific enantiomers or diastereomers of this compound, depending on the choice of the initial chiral pool starting material and the control exerted during the synthetic sequence. The synthesis of chiral cyclohexanes from carbohydrate-derived precursors has been shown to produce carbasugars with defined stereochemistry, highlighting the robustness of this approach. beilstein-journals.org

Reactivity and Reaction Pathways of 4 Iodobutyl Cyclohexane

Nucleophilic Substitution Reactions Involving the Iodobutyl Moiety

Nucleophilic substitution reactions are a cornerstone of the reactivity of (4-iodobutyl)cyclohexane. In these reactions, an electron-rich species, known as a nucleophile, attacks the electrophilic carbon atom bonded to the iodine. This results in the displacement of the iodide ion, which is a stable leaving group, and the formation of a new bond between the carbon and the nucleophile. The general mechanism involves the donation of an electron pair from the nucleophile to the carbon atom, leading to the cleavage of the C-I bond. masterorganicchemistry.com

The rate and efficiency of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor these substitution reactions. savemyexams.com

Intramolecular Cyclization Reactions

When a molecule contains both a nucleophilic center and an electrophilic center, an intramolecular reaction can occur, leading to the formation of a cyclic product. In the case of derivatives of this compound, where a nucleophile is present at a suitable position, intramolecular cyclization can be a facile process. These reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups, which increases the effective concentration. wikipedia.org

A key example of this is the formation of spiro compounds. If the cyclohexane (B81311) ring of this compound is modified to contain a nucleophile, such as a hydroxyl or amino group, an intramolecular substitution can lead to the formation of a new ring connected to the cyclohexane ring at a single carbon atom. The formation of five- and six-membered rings through such cyclizations is particularly common and efficient due to minimal ring strain in the transition state and final product. wikipedia.org

Intermolecular Functionalization with Various Nucleophiles

This compound readily undergoes substitution reactions with a wide array of external nucleophiles, allowing for the introduction of various functional groups onto the butyl chain. The versatility of this reaction makes it a valuable tool in synthetic organic chemistry.

Common nucleophiles and the corresponding products are summarized in the table below:

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Alcohol |

| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Nitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | Azide |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Ether |

| Ammonia (NH₃) | Ethanolic Ammonia | Primary Amine |

Data sourced from multiple organic chemistry resources. savemyexams.com

The reaction with cyanide is particularly noteworthy as it extends the carbon chain by one carbon, providing a route to carboxylic acids, amines, and other derivatives after further transformation of the nitrile group. savemyexams.com Similarly, reaction with sodium azide yields an alkyl azide, which can be subsequently reduced to a primary amine or used in click chemistry reactions.

Optimization of Nucleophilic Substitution Pathways

To enhance the efficiency and yield of nucleophilic substitution reactions involving this compound, various optimization strategies can be employed. The choice of solvent is critical; polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself relatively free and reactive.

Warming the reaction mixture is a common technique to increase the reaction rate, as many of these substitutions are slow at room temperature. savemyexams.com For certain reactions, particularly with weaker nucleophiles, the use of a catalyst can be beneficial. Phase-transfer catalysts, for instance, can be used to transport a nucleophile from an aqueous phase to the organic phase where the alkyl halide is dissolved, thereby facilitating the reaction.

Furthermore, the choice of the halogen itself plays a role. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodoalkanes like this compound more reactive in substitution reactions compared to their bromo or chloro counterparts. savemyexams.com

Radical Transformations Initiated by the Carbon-Iodine Bond

The relatively low bond dissociation energy of the carbon-iodine bond in this compound makes it susceptible to homolytic cleavage, forming an alkyl radical. This reactivity opens up a different set of reaction pathways distinct from nucleophilic substitutions. These radical reactions are typically initiated by light (photolysis) or a radical initiator.

Generation and Trapping of Alkyl Radicals

The 4-cyclohexylbutyl radical can be generated from this compound under various conditions. A common method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a reducing agent like tributyltin hydride. However, due to the toxicity of tin reagents, alternative, greener methods are increasingly favored. iu.edu

Once generated, this alkyl radical is a highly reactive intermediate that can be "trapped" by various molecules. harvard.edu For example, it can abstract a hydrogen atom from a donor molecule, leading to the formation of butylcyclohexane. Alternatively, it can add to a double or triple bond, forming a new carbon-carbon bond and a new radical species, which can then propagate a chain reaction.

The use of stable free radicals, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), allows for the trapping and characterization of these transient alkyl radical intermediates, providing mechanistic insights into these reactions. harvard.edursc.org

Photoredox-Catalyzed Radical Reactions

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating alkyl radicals from alkyl halides. beilstein-journals.orgmdpi.com In this approach, a photocatalyst, typically a ruthenium or iridium complex or an organic dye, absorbs visible light and becomes electronically excited. beilstein-journals.orgrsc.org This excited-state catalyst can then interact with this compound.

The reaction can proceed via two main pathways. In a reductive quenching cycle, the excited photocatalyst donates an electron to the alkyl iodide, causing the cleavage of the C-I bond and formation of the 4-cyclohexylbutyl radical and an iodide anion. In an oxidative quenching cycle, the alkyl iodide is reduced by a sacrificial electron donor, and the resulting radical anion fragments to give the alkyl radical.

These photochemically generated radicals can participate in a variety of synthetic transformations, including cyclizations and cross-coupling reactions, under mild conditions. nih.govrsc.org For instance, the intramolecular cyclization of an unsaturated derivative of this compound can be initiated by photoredox catalysis to form complex ring systems. nih.gov This methodology offers high functional group tolerance and avoids the use of harsh reagents. beilstein-journals.org

Elimination Reactions on the Cyclohexane Scaffold

Elimination reactions involving the this compound scaffold would primarily concern the removal of the iodine atom along with a proton from an adjacent carbon to form an alkene. However, since the iodine is on the butyl side chain, a standard elimination to form a double bond within the chain is more probable. For the purpose of discussing elimination on the cyclohexane scaffold itself, one would need a leaving group directly attached to the ring. The principles governing such reactions are fundamental to understanding the reactivity of substituted cyclohexanes.

Elimination reactions of substituted cyclohexanes are governed by strict stereoelectronic requirements, which in turn dictate the regiochemical and stereochemical outcomes. khanacademy.org

Regioselectivity refers to the preference for forming a double bond at one position over another. According to Zaitsev's rule , elimination reactions generally favor the formation of the more substituted (and thus more stable) alkene. iitk.ac.inulethbridge.ca However, if a sterically hindered, bulky base (e.g., potassium tert-butoxide) is used, the less substituted alkene, known as the Hofmann product , may be favored due to the base preferentially abstracting a less sterically hindered proton. ulethbridge.ca

Stereoselectivity in this context refers to the preference for forming one stereoisomer of the alkene product (e.g., E vs. Z). E2 reactions are typically stereoselective, favoring the formation of the more stable trans (or E) double bond where possible. iitk.ac.in

For E2 reactions on a cyclohexane ring, the stereoelectronic requirement is an anti-periplanar (or anti-coplanar) arrangement of the leaving group and the β-hydrogen being abstracted. masterorganicchemistry.comchemistrysteps.com In a chair conformation, this translates to a requirement that both the leaving group and the β-hydrogen must be in axial positions. masterorganicchemistry.comchemistrysteps.comlibretexts.org This requirement can override Zaitsev's rule. If the only available anti-periplanar β-hydrogen leads to the formation of the less substituted alkene, then that will be the major product. chemistrysteps.comlibretexts.org

For example, in cis-1-chloro-2-methylcyclohexane, the chlorine can be axial, and there is an axial hydrogen on both C2 and C6. Zaitsev's rule predicts the removal of the hydrogen from C2 to give 1-methylcyclohexene as the major product. In the trans isomer, for the chlorine to be axial, the methyl group must also be axial, which is an unstable conformation. In the more stable conformation where both groups are equatorial, no axial β-hydrogens are available for an E2 reaction. The reaction must proceed through the less stable diaxial conformer, which may react slower and can lead to different products. libretexts.org

The competition between the unimolecular (E1) and bimolecular (E2) elimination pathways is influenced by several factors, including the strength of the base, the solvent, and the structure of the substrate.

E2 Pathway:

Mechanism: A single, concerted step where a base removes a β-hydrogen at the same time the leaving group departs. iitk.ac.in

Rate Law: Rate = k[Substrate][Base]. The reaction is second-order. ulethbridge.ca

Requirements: Requires a strong base (e.g., OH⁻, OR⁻). iitk.ac.in It is favored by polar aprotic solvents. iitk.ac.in

Stereochemistry: As mentioned, it demands a strict anti-periplanar (diaxial in cyclohexanes) arrangement of the leaving group and the β-hydrogen. chemistrysteps.comlibretexts.org This stereospecificity is a key feature of the E2 mechanism.

E1 Pathway:

Mechanism: A two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate. iitk.ac.in In the second step, a weak base removes a β-proton to form the alkene.

Rate Law: Rate = k[Substrate]. The reaction is first-order. masterorganicchemistry.com

Requirements: Favored by weak bases (e.g., H₂O, ROH) and polar protic solvents, which can stabilize the carbocation intermediate. iitk.ac.in Substrates that can form stable carbocations (tertiary > secondary) are more prone to E1 reactions.

Stereochemistry: The E1 reaction does not have the strict stereochemical requirement of the E2 pathway because the carbocation intermediate is planar. ulethbridge.ca The base can attack from either side. Therefore, E1 reactions are typically regioselective, following Zaitsev's rule to form the most stable alkene, but are less stereoselective than E2 reactions. ulethbridge.cachemistrysteps.com Carbocation rearrangements can also occur, potentially leading to a mixture of products. chemistrysteps.com

Table 1: Comparison of E1 and E2 Elimination Pathways

| Feature | E2 Mechanism | E1 Mechanism |

|---|---|---|

| Kinetics | Second-order | First-order |

| Mechanism | Concerted (single step) | Stepwise (via carbocation) |

| Base Strength | Requires a strong base | Favored by weak bases |

| Solvent | Favored by polar aprotic | Favored by polar protic |

| Regioselectivity | Zaitsev (small base), Hofmann (bulky base) | Zaitsev |

| Stereochemistry | Requires anti-periplanar geometry | Not stereospecific |

| Rearrangements | Not possible | Possible |

Organometallic Chemistry of the C-I Bond in this compound

The carbon-iodine (C-I) bond in this compound is the most reactive site for many organometallic transformations due to its relatively low bond dissociation energy and the good leaving group ability of iodide. This enables a variety of useful synthetic applications, including the formation of new carbon-carbon bonds.

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of C-C bonds by coupling an organometallic reagent with an organic halide in the presence of a metal catalyst. The C-I bond of this compound makes it an ideal substrate for such reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. Importantly, methods have been developed for the palladium-catalyzed Negishi coupling of unactivated primary alkyl iodides. organic-chemistry.orgacs.org A typical catalyst system might consist of Pd₂(dba)₃ and a bulky, electron-rich phosphine (B1218219) ligand like tricyclopentylphosphine (B1587364) (PCyp₃). organic-chemistry.orgacs.org This methodology is tolerant of a wide range of functional groups and can be used to couple the (4-cyclohexylbutyl) moiety with various alkyl, alkenyl, and aryl zinc reagents. organic-chemistry.org

Suzuki Coupling: While traditionally used for sp²-hybridized carbons, advancements have enabled the use of alkyl halides. The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. Palladium catalysts are also common here.

Sonogashira-Type Coupling: This reaction typically couples terminal alkynes with aryl or vinyl halides. However, novel methods have emerged that enable the coupling of unactivated alkyl iodides. nih.gov One strategy uses a copper catalyst in conjunction with an aryl radical to activate the C-I bond, facilitating its coupling with a terminal alkyne. nih.gov

Kumada Coupling: This involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide, often catalyzed by nickel or palladium. Copper-catalyzed variants have also been developed for coupling unactivated secondary alkyl iodides with alkyl Grignard reagents, a method that could be adapted for primary iodides like this compound. rsc.org

Table 2: Selected Cross-Coupling Reactions for Alkyl Iodides

| Coupling Reaction | Reagents | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Negishi | R-ZnX | Pd₂(dba)₃ / PCyp₃ | R-CH₂(CH₂)₃-cyclohexane |

| Kumada | R-MgBr | Cu-based / 1,3-butadiene | R-CH₂(CH₂)₃-cyclohexane |

| Sonogashira-type | R-C≡CH | Cu(CH₃CN)₄BF₄ / terpyridine | R-C≡C-CH₂(CH₂)₃-cyclohexane |

Insertion reactions involve the introduction of a new molecule, such as carbon monoxide (CO), into the C-I bond. Carbonylation is a particularly valuable transformation as it provides access to carboxylic acids and their derivatives (esters, amides), as well as ketones.

The carbonylation of alkyl iodides can proceed through radical or organometallic pathways. researchgate.net Palladium-catalyzed systems, often in combination with light irradiation, have been shown to effectively promote the carbonylation of primary, secondary, and tertiary alkyl iodides. acs.org The mechanism can involve a synergistic interplay between radical steps and palladium-catalyzed steps. researchgate.netacs.org An alkyl radical, formed from the alkyl iodide, reacts with CO to form an acyl radical. This is then intercepted by a palladium(I) species to form an acylpalladium complex, which can then be attacked by a nucleophile (e.g., an alcohol or amine) to yield an ester or amide. acs.orgdiva-portal.org

Copper-catalyzed systems have also been developed for the reductive carbonylation of unactivated alkyl iodides. uic.edu These methods can convert the alkyl iodide into a one-carbon extended alcohol (hydroxymethylation) or, in the presence of a nitroarene as a nitrogen source, into an N-aryl alkylamide. uic.edu The mechanism is proposed to proceed via an atom-transfer carbonylation (ATC) to form an acyl radical intermediate. uic.edu

Furthermore, tin-free radical carbonylation processes have been developed using cyanoborohydrides. organic-chemistry.org These methods provide a less toxic alternative to traditional tin-hydride-based radical chemistry for three-component couplings of an alkyl iodide, carbon monoxide, and an alkene. organic-chemistry.org Applying such a reaction to this compound in the presence of CO and a suitable nucleophile could lead to the formation of various carbonyl-containing compounds. For example, reaction with an alcohol (R'OH) would yield the corresponding ester, cyclohexylpentanoate.

Reactions Involving Iodine as a Lewis Acid Catalyst

Extensive searches of scientific literature and chemical databases did not yield specific examples of reactions where the iodine atom of this compound functions as a Lewis acid catalyst. While molecular iodine (I₂) and various hypervalent iodine compounds are recognized for their capacity to act as Lewis acids in a range of organic transformations, this reactivity is not documented for the iodoalkane moiety within this compound itself. saskoer.cawikipedia.orgsioc-journal.cn

The role of a Lewis acid is to accept an electron pair, thereby activating a substrate towards nucleophilic attack or other reactions. wikipedia.orgyoutube.com In typical reactions involving alkyl iodides like this compound, the iodine atom is known for its properties as an excellent leaving group in nucleophilic substitution reactions due to the relatively weak carbon-iodine bond. This characteristic is central to its use in synthetic chemistry for introducing the 4-cyclohexylbutyl group onto other molecules.

While iodoalkanes can act as promoters in certain reactions, often in conjunction with other catalysts, this is distinct from the iodoalkane itself serving as the primary Lewis acid catalyst. researchgate.net For instance, in Friedel-Crafts alkylations, a separate Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is required to activate the alkyl halide. byjus.commt.com The Lewis acid coordinates with the halogen, facilitating the formation of a carbocation or a highly electrophilic complex, which then undergoes electrophilic aromatic substitution. saskoer.camt.com

Given the available data, there is no evidence to support a discussion on the catalytic role of the iodine in this compound as a Lewis acid. Such reactivity is not a recognized pathway for this compound.

Mechanistic Elucidation of 4 Iodobutyl Cyclohexane Transformations

Spectroscopic Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. rsc.org Advanced spectroscopic techniques are indispensable tools for this purpose, allowing researchers to capture the fleeting existence of species like carbocations or radical intermediates that may form during the transformation of (4-Iodobutyl)cyclohexane. rsc.orgnih.gov

In reactions proceeding through, for example, an E1 or SN1 pathway, the formation of a secondary carbocation intermediate, the (4-cyclohexylbutyl) cation, is postulated following the departure of the iodide leaving group. The identification of this intermediate can be pursued using techniques like low-temperature NMR spectroscopy. By slowing the reaction at cryogenic temperatures, the lifetime of the carbocation may be extended sufficiently for detection.

Illustrative Spectroscopic Data for a Hypothetical Carbocation Intermediate:

The table below presents hypothetical ¹H and ¹³C NMR chemical shift data that would be expected for the (4-cyclohexylbutyl) cation intermediate. These shifts are predicted based on the deshielding effect of the positive charge on adjacent carbon and hydrogen atoms.

| Nucleus | Hypothetical Chemical Shift (δ) ppm | Rationale |

| ¹³C (C1 - carbon bearing the positive charge) | ~320 ppm | Extreme deshielding due to the positive charge. |

| ¹³C (C2 - adjacent to the carbocation center) | ~45 ppm | Significant deshielding from the adjacent positive charge. |

| ¹H (H1 - protons on the carbocation center) | ~10-12 ppm | Strong deshielding due to the positive charge. |

| ¹H (H2 - protons on the carbon adjacent to the center) | ~3.0 ppm | Deshielding effect of the nearby carbocation. |

This is an interactive data table. You can sort and filter the data as needed.

Furthermore, techniques such as in situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can be employed to monitor changes in vibrational modes in real-time. researchgate.net For instance, the disappearance of the C-I stretching vibration (typically found around 500-600 cm⁻¹) and the appearance of new bands corresponding to intermediates or products can provide valuable mechanistic data. researchgate.netnih.gov

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful and definitive technique for tracing the course of atoms through a chemical reaction. researchgate.netnih.gov By replacing an atom in the this compound molecule with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C), chemists can follow the label to determine bond-forming and bond-breaking steps, thereby distinguishing between competing reaction pathways. nih.gov

For example, to distinguish between an E2 elimination and a syn-pyrolytic elimination mechanism in the formation of an alkene from this compound, a deuterium labeling study could be designed. Consider the synthesis of this compound specifically labeled with deuterium on the carbon adjacent (beta) to the carbon bearing the iodine.

E2 Pathway: In a base-induced E2 elimination, the mechanism involves a concerted anti-periplanar removal of a proton and the iodide. The rate of this reaction would exhibit a primary kinetic isotope effect (KIE), where the C-D bond is broken more slowly than a C-H bond.

Radical Pathway: If the reaction proceeds through a different mechanism, such as one involving radical intermediates, the position of the deuterium in the final product distribution would reveal the nature of the hydrogen atom abstraction steps.

The results from such an experiment, analyzed by mass spectrometry or NMR spectroscopy, provide unambiguous evidence of the reaction's trajectory. nih.gov

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

The study of reaction kinetics, which measures reaction rates under varying conditions, is fundamental to determining the molecularity of a reaction and identifying its rate-determining step. For this compound, a classic example is its nucleophilic substitution reaction with a nucleophile such as sodium cyanide.

The rate law for the reaction can be determined by systematically varying the initial concentrations of the reactants and measuring the initial reaction rate.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile (Nu⁻):

| Experiment | Initial [this compound] (M) | Initial [Nu⁻] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 2.4 x 10⁻⁵ |

This is an interactive data table. You can sort and filter the data as needed.

From the illustrative data above:

Doubling the concentration of this compound (Experiment 1 vs. 2) doubles the rate, indicating the reaction is first-order with respect to the substrate.

Doubling the concentration of the nucleophile (Experiment 1 vs. 3) also doubles the rate, indicating the reaction is first-order with respect to the nucleophile.

Stereochemical Insights into Reaction Mechanisms

Stereochemistry provides a three-dimensional view of reaction pathways. cambridgescholars.com While this compound itself is achiral, its reactions can be probed stereochemically by using chiral reagents or by creating a chiral center during the reaction.

Consider a hypothetical reaction where a nucleophile attacks a modified version of the substrate, for instance, (R)-1-cyclohexyl-4-iodopentane, where a chiral center exists. The stereochemical outcome of the product would be highly revealing:

SN2 Mechanism: An SN2 reaction proceeds with a backside attack by the nucleophile, leading to a complete inversion of stereochemistry at the reaction center. The product would be the (S)-isomer.

SN1 Mechanism: An SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can then attack from either face, leading to a mixture of both (R) and (S) products, a process known as racemization.

By analyzing the optical rotation or using chiral chromatography on the product mixture, the stereochemical course can be determined, providing strong evidence for the operative mechanism.

Investigation of Catalyst-Substrate Interactions in Catalytic Systems

In many modern synthetic transformations, catalysts are used to enhance reaction rates and control selectivity. Understanding how a catalyst interacts with the substrate, this compound, is key to optimizing these reactions. This is particularly relevant in cross-coupling reactions, such as Suzuki or Heck coupling, where a palladium catalyst is often employed.

The catalytic cycle of such reactions involves several steps, including the oxidative addition of the alkyl iodide to the metal center. The interaction between the C-I bond of this compound and the catalyst's active site is a critical step.

Techniques to study this interaction include:

In Situ Spectroscopy: Methods like in situ NMR or IR spectroscopy can detect the formation of catalyst-substrate complexes or intermediates in the reaction mixture. researchgate.netnih.gov For example, changes in the ¹³C NMR spectrum in the presence of a palladium catalyst could indicate the formation of an organopalladium intermediate.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the transition state of the oxidative addition step. rsc.org These models can predict the geometry and energy of the interaction between the this compound and the catalyst, providing insights into the reaction's feasibility and mechanism. nih.gov

These investigations help in designing more efficient catalysts with improved activity and selectivity for transformations involving substrates like this compound.

Theoretical and Computational Studies of 4 Iodobutyl Cyclohexane

Conformational Analysis of the Cyclohexane (B81311) Ring and Butyl Chain

The conformational landscape of (4-Iodobutyl)cyclohexane is primarily dictated by the chair conformation of the cyclohexane ring and the rotational freedom of the butyl chain. The cyclohexane ring rapidly interconverts between two chair conformations. libretexts.orgyoutube.com In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. libretexts.orgyoutube.comlibretexts.org

The equatorial position is generally favored for substituents to minimize steric hindrance. libretexts.org This steric strain, known as 1,3-diaxial interaction, arises from the close proximity of an axial substituent to the axial hydrogens on the same side of the ring. libretexts.orglibretexts.org The larger the substituent, the greater the steric strain, and thus a stronger preference for the equatorial position. libretexts.org For this compound, the butyl group is the substituent on the cyclohexane ring. Due to its size, the (4-iodobutyl) group will predominantly occupy the equatorial position to avoid these unfavorable steric interactions. libretexts.org

The butyl chain itself also possesses conformational flexibility due to rotation around its carbon-carbon single bonds. The most stable arrangement will be an extended, anti-periplanar conformation to minimize steric interactions between adjacent methylene (B1212753) groups. This leads to the most stable conformer of this compound having the butyl group in an equatorial position on the cyclohexane ring and the butyl chain in a staggered arrangement.

Table 1: Conformational Preferences in Substituted Cyclohexanes

| Substituent | Position | Relative Stability | Key Interactions |

| (4-Iodobutyl) | Equatorial | More Stable | Avoids 1,3-diaxial strain libretexts.orglibretexts.org |

| (4-Iodobutyl) | Axial | Less Stable | Experiences 1,3-diaxial strain with axial hydrogens libretexts.orglibretexts.org |

Electronic Structure and Bonding Characteristics of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is a key feature of this compound, significantly influencing its reactivity. The C-I bond is the weakest among the carbon-halogen bonds. wikipedia.org This weakness is attributed to the large atomic radius of iodine and the resulting long bond length, which leads to less effective orbital overlap with carbon.

The electronegativity difference between carbon (2.55) and iodine (2.66) is small, resulting in a less polar bond compared to other carbon-halogen bonds. openochem.org Despite the small electronegativity difference, the iodine atom is more electronegative, leading to a partial negative charge (δ-) on the iodine and a partial positive charge (δ+) on the carbon atom to which it is attached. This polarization makes the carbon atom an electrophilic center, susceptible to attack by nucleophiles. openochem.orgyoutube.com

The bond dissociation energy of a typical primary C-I bond is approximately 57.6 kcal/mol. wikipedia.org This relatively low bond energy means that the C-I bond can be cleaved with comparative ease, making organoiodides highly reactive in various organic transformations. msu.edumsu.edu The iodide ion is also an excellent leaving group due to its stability, further enhancing the reactivity of alkyl iodides. msu.edumsu.edu

Table 2: Carbon-Halogen Bond Properties

| Bond | Bond Dissociation Energy (kcal/mol) | Electronegativity Difference | Bond Polarity |

| C-F | 115 | ~1.4 | High |

| C-Cl | 83.7 | ~0.6 | Moderate |

| C-Br | 72.1 | ~0.4 | Low |

| C-I | 57.6 wikipedia.org | ~0.1 | Very Low |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms of alkyl halides like this compound. The primary reactions of alkyl halides are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). numberanalytics.com

For a primary alkyl iodide such as this compound, the SN2 mechanism is generally favored. msu.edu Computational models of the SN2 reaction would show a backside attack by a nucleophile on the electrophilic carbon atom, leading to a pentacoordinate transition state. In this transition state, the nucleophile and the leaving iodide ion are both partially bonded to the carbon atom. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Elimination reactions, particularly the E2 mechanism, are also possible, especially with a strong, sterically hindered base. Computational modeling can predict the geometry of the E2 transition state, which requires an anti-periplanar arrangement of the hydrogen to be removed and the leaving group (iodide). The model can also help predict the regioselectivity of the elimination, i.e., whether the Zaitsev or Hofmann product is favored.

Prediction of Reactivity and Selectivity Parameters

Computational chemistry allows for the prediction of various parameters that correlate with the reactivity and selectivity of this compound. Molecular electrostatic potential (MEP) maps can visually represent the electron density distribution in the molecule, highlighting the electrophilic carbon of the C-I bond and its susceptibility to nucleophilic attack. openochem.org

Frontier molecular orbital (FMO) theory can also be applied. The lowest unoccupied molecular orbital (LUMO) is typically localized on the σ* antibonding orbital of the C-I bond. A low-lying LUMO indicates a high susceptibility to nucleophilic attack, as the nucleophile's highest occupied molecular orbital (HOMO) can readily interact with it.

Computational methods can also predict the relative energies of different products and the activation energies of the transition states leading to them. acs.org This information is crucial for predicting the selectivity of a reaction. For instance, by comparing the activation energies for SN2 and E2 pathways, one can predict which reaction is more likely to occur under specific conditions. Similarly, the relative stability of different possible elimination products (e.g., cis vs. trans isomers) can be calculated to predict the major product.

Quantum Chemical Calculations for Energy Landscapes

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to construct a detailed potential energy surface (PES) or energy landscape for reactions involving this compound. ua.es The PES maps the energy of the system as a function of the geometric coordinates of the atoms.

Stationary points on the PES correspond to stable molecules (reactants and products) and transition states. By mapping the minimum energy path between reactants and products, the entire reaction mechanism can be elucidated. rsc.org These calculations provide quantitative data on activation energies, reaction enthalpies, and the structures of all intermediates and transition states.

For this compound, such calculations can provide a comprehensive understanding of the interplay between its conformational preferences and its reactivity. For example, the energy landscape can reveal how the orientation of the butyl group (axial vs. equatorial) might influence the rate of a substitution or elimination reaction.

Synthetic Utility of 4 Iodobutyl Cyclohexane in Chemical Research

Precursor in the Synthesis of Annulated or Spirocyclic Systems

The four-carbon chain of (4-Iodobutyl)cyclohexane provides the necessary tether length for the construction of five- and six-membered rings, making it a potential precursor for both annulated (fused) and spirocyclic systems.

In the synthesis of annulated systems , the cyclohexane (B81311) ring would be fused to a newly formed ring. This could be achieved through an intramolecular cyclization reaction. For example, if the iodo group is first displaced by a nucleophile that is part of a larger cyclic system, a subsequent intramolecular reaction could lead to a fused ring structure.

For the synthesis of spirocyclic compounds , the key is to form a new ring that shares a single carbon atom with the cyclohexane ring. One hypothetical route could involve the conversion of this compound into a Grignard reagent, (4-magnesioiodobutyl)cyclohexane. This organometallic intermediate could then react with a cyclic ketone. Subsequent intramolecular cyclization of the resulting alcohol, for instance, via an acid-catalyzed reaction, could lead to the formation of a spirocycle. Another approach would be to use this compound to alkylate a nucleophile attached to a pre-existing ring, followed by an intramolecular cyclization that forms the spiro junction.

Role in the Synthesis of Complex Natural Product Analogues

The cyclohexane moiety is a common structural motif in many natural products. elsevierpure.com this compound can serve as a synthon to introduce this fragment into synthetic analogues of these natural products. By modifying the structure of a known bioactive natural product with the 4-cyclohexylbutyl group, medicinal chemists can explore how changes in lipophilicity and steric bulk affect biological activity. This approach is a key part of structure-activity relationship (SAR) studies aimed at developing more potent or selective therapeutic agents. researchgate.net

For instance, if a natural product contains an easily displaceable leaving group, it could be reacted with a nucleophile that has been previously alkylated with this compound. Alternatively, if the natural product has a nucleophilic site, it could be directly alkylated with this compound. The resulting analogues, now bearing the cyclohexane-terminated side chain, can be evaluated for their biological properties.

Derivatization to Access Novel Cyclohexane-Containing Scaffolds

The reactivity of the iodo group in this compound allows for its conversion into a variety of other functional groups, thereby providing access to a range of novel cyclohexane-containing scaffolds. These transformations significantly broaden the synthetic utility of the parent compound.

Table of Potential Derivatizations:

| Reagent | Product Functional Group | General Reaction Scheme |

| NaN₃ | Azide (B81097) | I-(CH₂)₄-C₆H₁₁ + NaN₃ → N₃-(CH₂)₄-C₆H₁₁ |

| KCN | Nitrile | I-(CH₂)₄-C₆H₁₁ + KCN → NC-(CH₂)₄-C₆H₁₁ |

| Mg | Grignard Reagent | I-(CH₂)₄-C₆H₁₁ + Mg → I-Mg-(CH₂)₄-C₆H₁₁ |

| PPh₃ | Phosphonium (B103445) Salt | I-(CH₂)₄-C₆H₁₁ + PPh₃ → [Ph₃P-(CH₂)₄-C₆H₁₁]⁺I⁻ |

| R-C≡C-Li | Alkyne | I-(CH₂)₄-C₆H₁₁ + R-C≡C-Li → R-C≡C-(CH₂)₄-C₆H₁₁ |

Each of these derivatives can be used in further synthetic transformations. For example, the azide can be reduced to a primary amine or used in click chemistry. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. The Grignard reagent is a powerful nucleophile for forming carbon-carbon bonds. The phosphonium salt is a precursor for the Wittig reaction to form alkenes. The terminal alkyne can undergo a variety of coupling reactions.

Application in Heterocyclic Compound Synthesis

This compound can be a key starting material for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The four-carbon chain is ideal for the construction of five-membered rings like pyrrolidines.

A common strategy is the dialkylation of a primary amine or a similar nitrogen nucleophile. For instance, reaction with a primary amine could initially lead to a secondary amine, which can then undergo an intramolecular cyclization to form an N-substituted pyrrolidine (B122466). However, a more direct approach involves using a bifunctional reagent that can react with both the iodo group and another part of the molecule in a controlled manner.

A plausible synthetic route to a cyclohexane-substituted pyrrolidine could involve the reaction of this compound with an amino acid ester. The amino group would displace the iodide, and subsequent base-catalyzed intramolecular cyclization would yield a lactam, which could be further reduced to the corresponding pyrrolidine.

While specific examples utilizing this compound in heterocyclic synthesis are not prominently featured in the literature, the fundamental principles of cyclization reactions strongly suggest its applicability in this area. nih.gov

Future Research Directions and Emerging Methodologies

Development of Green Chemistry Approaches for Synthesis and Transformations

The imperative for environmentally benign chemical processes has spurred significant interest in developing green chemistry approaches for the synthesis of alkyl iodides like (4-Iodobutyl)cyclohexane. Traditional methods often rely on harsh reagents and produce stoichiometric amounts of waste. organic-chemistry.org Future research will increasingly focus on alternatives that are safer, more atom-economical, and utilize renewable resources.

One promising avenue is the use of ionic liquids as both reagents and solvents for nucleophilic substitution reactions. organic-chemistry.org These reactions can proceed with stoichiometric amounts of the ionic liquid, eliminating the need for additional solvents and activating agents, and the ionic liquids can often be recycled. organic-chemistry.org Another green approach involves the in situ generation of reactive halogenating species from the oxidation of halides with reagents like oxone or hydrogen peroxide, which produce non-toxic byproducts such as potassium sulfate (B86663) or water. organic-chemistry.org

The direct conversion of alcohols to alkyl iodides using hydrogen iodide is considered an environmentally friendly method because the only byproduct is water. youtube.com However, challenges such as the strong acidity of hydrogen iodide, which can lead to side reactions and rearrangements, need to be addressed for this method to be more widely applicable. youtube.com The development of milder and more selective reagents and conditions for this transformation is a key area for future investigation.

Biocatalysis presents another frontier for the green synthesis of this compound. nih.govacs.org The use of enzymes, such as halohydrin dehalogenases or engineered reductive aminases, could enable highly selective and environmentally friendly routes to this and other alkyl halides. acs.orgacs.org These biocatalytic cascades can operate under mild conditions and often eliminate the need for protecting groups and hazardous reagents. nih.govrsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for enhancing the selectivity and efficiency of reactions involving this compound. Transition metal-catalyzed reactions have shown promise for C-C bond formation using alkyl halides, which have traditionally been challenging substrates. capes.gov.bruwindsor.caoup.com

Future research will likely focus on several key areas:

Palladium Catalysis: Palladium-catalyzed carbonylation reactions of alkyl iodides, often assisted by photoirradiation, have been shown to proceed through a synergistic interplay of radical and palladium-catalyzed steps. acs.org Further exploration of these systems could lead to more efficient methods for introducing carbonyl functionalities using this compound as a precursor.

Iron Catalysis: Given its low cost and benign nature, iron catalysis is a highly attractive area for development. researchgate.net Research into iron-catalyzed cross-coupling reactions involving alkyl halides could provide more sustainable alternatives to precious metal catalysts.

Iodine Catalysis: Molecular iodine itself can act as a catalyst in various transformations, including the difluorination of alkenes and oxidative thiolative annulations. organic-chemistry.orgrsc.org Investigating the potential of iodine catalysis in reactions involving this compound could uncover new, atom-economical synthetic routes. researchgate.net

Photoredox Catalysis: This rapidly emerging field offers a powerful tool for the activation of organic molecules, including alkyl halides. rsc.org Electrochemical 'redox-relay' systems, for instance, can generate carbon-centered radicals from alkyl iodides under benign conditions, providing a green alternative to traditional radical reactions. rsc.org

The table below summarizes some of the emerging catalytic strategies applicable to alkyl halides like this compound.

| Catalytic System | Reaction Type | Advantages |

| Palladium/Photoirradiation | Carbonylation | Wide applicability for synthesizing esters, amides, ketones. acs.org |

| Iron Catalysis | Cross-coupling | Cost-effective and environmentally benign. researchgate.net |

| Molecular Iodine | Various | Inexpensive, metal-free, and can be used in water. rsc.org |

| Photoredox/Electrochemical | Radical Reactions | Green, uses air and electricity, mild conditions. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable production. researchgate.netscispace.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for handling hazardous reagents and controlling reaction parameters. researchgate.netscispace.com

For halogenation reactions, which are often fast and exothermic, continuous flow allows for superior heat and mass transfer, minimizing hotspots and improving selectivity. scispace.com This is particularly relevant for the synthesis of alkyl halides. Furthermore, hazardous intermediates can be generated and consumed in situ, enhancing process safety. researchgate.net A process for the continuous preparation of lower alkyl halides from the corresponding alcohol and HX has been developed, highlighting the potential for high yields and rapid conversions. google.com

Automated synthesis platforms, such as those that utilize pre-filled reagent cartridges, can further accelerate research and development by enabling the rapid synthesis of a wide range of compounds with minimal human intervention. sigmaaldrich.com The development of automated protocols for the synthesis and derivatization of this compound would allow for high-throughput screening of reaction conditions and the rapid generation of compound libraries for various applications.

The benefits of integrating these technologies are summarized below:

| Technology | Key Advantages |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control of reaction parameters, scalability. researchgate.netscispace.comnih.gov |

| Automated Synthesis | Increased speed and efficiency, reduced human error, high-throughput capabilities. sigmaaldrich.com |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for the rational design of improved chemical processes. Advanced spectroscopic and computational techniques are powerful tools for elucidating these mechanisms at a molecular level.

Time-resolved X-ray liquidography (TRXL) is a cutting-edge technique that can directly probe the structural dynamics of molecules in solution during a chemical reaction. mdpi.comnih.gov For instance, TRXL studies on the photodissociation of similar dihaloalkanes have provided direct evidence for the structures of radical intermediates and have shed light on the influence of the solvent on reaction pathways. mdpi.comnih.govresearchgate.net Applying TRXL to reactions involving this compound could provide unprecedented insights into the transient species and transition states that govern its reactivity.

Computational chemistry, particularly density functional theory (DFT), plays a crucial role in complementing experimental studies. nih.gov DFT calculations can be used to determine the structures and energies of reactants, intermediates, and transition states, providing a theoretical framework for understanding reaction mechanisms. mdpi.com For example, computational studies can help to rationalize the regioselectivity observed in catalytic reactions and to predict the most favorable reaction pathways.

The combination of advanced spectroscopic techniques and computational modeling will be instrumental in addressing key mechanistic questions, such as:

The precise nature of the active catalytic species in transition metal-catalyzed reactions.

The role of solvent effects in influencing reaction rates and selectivities.

The detailed pathways of radical-mediated transformations.

Gaining a comprehensive understanding of these fundamental aspects will enable chemists to design more efficient, selective, and sustainable methods for the synthesis and application of this compound and related compounds.

Q & A

Q. What are the established synthetic routes for (4-Iodobutyl)cyclohexane, and how is its structural purity validated?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or halogenation of pre-functionalized cyclohexane derivatives. For example, analogous compounds like 4-(4-Chlorophenyl)cyclohexanone are synthesized using Friedel-Crafts acylation followed by halogenation . Post-synthesis, purity is confirmed via GC-MS, NMR (to verify iodine incorporation and butyl chain position), and elemental analysis. Crystallographic studies or computational geometry optimization (e.g., DFT) can resolve stereochemical ambiguities .

Q. How does the iodine substituent influence the physical stability and solubility of this compound under varying conditions?

- Methodological Answer : The iodine atom increases molecular polarizability, enhancing van der Waals interactions and reducing solubility in non-polar solvents compared to non-halogenated analogs. Stability studies involve accelerated degradation tests under heat/UV exposure, monitored via HPLC or FTIR. For instance, cyclohexane derivatives with halogens show decreased thermal stability above 100°C, with iodine’s lability requiring inert storage conditions . Solubility parameters can be modeled using Hansen solubility principles .

Q. How can kinetic modeling address contradictions in the low-temperature oxidation pathways of this compound?

- Methodological Answer : Conflicting data on cyclohexane oxidation (e.g., NTC regime presence/absence) are resolved via sensitivity analysis in kinetic models. For this compound, rate constants for H-abstraction (C-H vs. C-I bonds) and iodine’s radical scavenging effects are incorporated into mechanisms using software like CHEMKIN. Experimental validation employs jet-stirred reactors (JSRs) with SVUV-PEPICO detection to identify intermediates like iodinated aldehydes .

Q. What experimental designs optimize catalytic systems for selective functionalization of this compound in cross-coupling reactions?

- Methodological Answer : Response Surface Methodology (RSM) and Box-Behnken designs screen catalysts (e.g., Pd/Cu), solvents, and temperatures . For example, iodocyclohexane derivatives undergo Suzuki-Miyaura coupling; ligand selection (e.g., phosphines) and iodine’s leaving-group ability are critical. Reaction progress is monitored via in-situ Raman spectroscopy, with DFT calculations predicting transition states .

Q. How do computational studies resolve discrepancies in the thermodynamic stability of this compound conformers?

- Methodological Answer : Ab initio methods (MP2/cc-pVTZ) calculate relative energies of chair, twist-boat, and boat conformers, with iodine’s polarizability contributing to dipole-dipole stabilization . Discrepancies between experimental (microwave spectroscopy) and computed data are addressed via anharmonic corrections or solvent-effect modeling (COSMO-RS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.